molecular formula C14H10N2O B14773370 2-[(Naphthalen-1-yl)methoxy]propanedinitrile

2-[(Naphthalen-1-yl)methoxy]propanedinitrile

Cat. No.: B14773370
M. Wt: 222.24 g/mol
InChI Key: OQHAJHPHECSQDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Naphthyl(methoxy) Propanedinitrile is an organic compound with the molecular formula C15H10N2O. It is characterized by a naphthalene ring substituted with a methoxy group and a propanedinitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

1-Naphthyl(methoxy) Propanedinitrile can be synthesized through several methods. One common synthetic route involves the reaction of 1-naphthol with methoxyacetonitrile in the presence of a base, followed by the addition of malononitrile. The reaction conditions typically include a solvent such as ethanol and a catalyst like potassium carbonate. The mixture is heated under reflux to facilitate the reaction, and the product is purified through recrystallization .

Chemical Reactions Analysis

1-Naphthyl(methoxy) Propanedinitrile undergoes various chemical reactions, including:

Scientific Research Applications

1-Naphthyl(methoxy) Propanedinitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthyl(methoxy) Propanedinitrile involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the nitrile groups can act as electrophilic sites for nucleophilic attack. These interactions can influence the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

1-Naphthyl(methoxy) Propanedinitrile can be compared with other similar compounds, such as:

1-Naphthyl(methoxy) Propanedinitrile stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a versatile compound in various chemical and biological applications.

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

2-methoxy-2-naphthalen-1-ylpropanedinitrile

InChI

InChI=1S/C14H10N2O/c1-17-14(9-15,10-16)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,1H3

InChI Key

OQHAJHPHECSQDB-UHFFFAOYSA-N

Canonical SMILES

COC(C#N)(C#N)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.